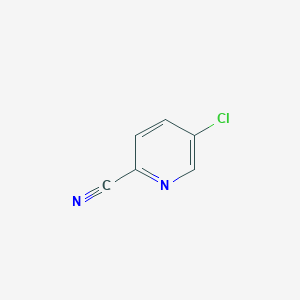

5-Chloro-2-cyanopyridine

Descripción

Significance of Pyridine (B92270) Scaffolds in Advanced Organic Synthesis

The pyridine ring is a fundamental six-membered heteroaromatic structure that is isosteric with benzene (B151609). researchgate.net It is a ubiquitous feature in numerous naturally occurring compounds, including vitamins like niacin and pyridoxine, as well as alkaloids such as nicotine. nih.govbeilstein-journals.org In the realm of synthetic organic chemistry, the pyridine scaffold is one of the most extensively utilized heterocyclic frameworks for the design and synthesis of new molecules. nih.gov

The widespread application of pyridine derivatives stems from their distinct chemical properties. The nitrogen atom in the ring imparts basicity and the ability to form hydrogen bonds, which can improve the water solubility of molecules, a desirable trait for pharmaceutical candidates. nih.goveurekaselect.com This has led to the discovery of many therapeutic agents across a broad spectrum of diseases. nih.goveurekaselect.com Pyridine-containing compounds have found applications as functional nanomaterials, ligands for organometallic complexes, and in asymmetric catalysis. nih.gov The stability of the pyridine ring, combined with its capacity for functionalization, makes it a privileged scaffold in drug discovery and development, with a significant number of FDA-approved drugs containing this moiety. researchgate.netdovepress.com

Role of Halogen and Cyano Functionalities in Chemical Reactivity

The presence of halogen and cyano groups on a pyridine ring dramatically influences its chemical behavior and reactivity. Halogens are highly electronegative atoms, and their bond with a carbon atom is polarized, rendering the carbon electrophilic. msu.edusolubilityofthings.com This polarization makes the carbon atom susceptible to attack by nucleophiles. studymind.co.uk Halogens can also serve as effective leaving groups in nucleophilic substitution reactions, a fundamental transformation in organic synthesis. msu.edusolubilityofthings.com The reactivity of halogenated compounds is dependent on the nature of the halogen, with reactivity generally increasing down the group (I > Br > Cl > F). msu.edu

The cyano group (–C≡N) is a strong electron-withdrawing group. This property can significantly affect the electron distribution within the pyridine ring, influencing its reactivity in various chemical reactions. The cyano group itself is a versatile functional handle that can be converted into other important groups, such as carboxylic acids, amines, and amides, through reactions like hydrolysis or reduction. chemicalbook.com The introduction of a cyano group into a molecule also increases the carbon chain length. studymind.co.uk The interplay between a halogen and a cyano group on the same aromatic ring, such as in cyanopyridines, can lead to complex and useful reactivity patterns, including participation in cyano-halogen interactions that can influence crystal structures. acs.org

Overview of 5-Chloro-2-cyanopyridine as a Key Building Block in Heterocyclic Chemistry

This compound is a halogenated cyanopyridine that has emerged as a vital intermediate in heterocyclic chemistry. chemimpex.com This compound, which is a solid at room temperature, features a pyridine ring substituted with a chlorine atom at the 5-position and a cyano group at the 2-position. chemicalbook.comspectrumchemical.com This specific arrangement of functional groups makes it a highly valuable building block for synthesizing a range of more complex molecules. chemimpex.comchemicalbook.com

The chlorinated pyridine ring enhances the compound's reactivity, making it an ideal starting material for the development of novel compounds, particularly in the pharmaceutical and agrochemical sectors. chemimpex.com The chlorine atom can be displaced through various cross-coupling reactions, allowing for the introduction of new substituents and the construction of diverse molecular architectures. chemicalbook.com Simultaneously, the cyano group can be elaborated into other functionalities. chemicalbook.com Consequently, this compound is widely used in research for the synthesis of new anti-inflammatory agents, anti-cancer drugs, pesticides, and herbicides. chemimpex.comchemimpex.com Its utility as a precursor in organic synthesis underscores its importance as a key component in the toolbox of modern chemists. chemimpex.com

Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₃ClN₂ | spectrumchemical.comnih.gov |

| Molecular Weight | 138.55 g/mol | spectrumchemical.comnih.gov |

| CAS Number | 89809-64-3 | spectrumchemical.comnih.gov |

| Appearance | Off-white to Pale yellow solid/crystal powder | spectrumchemical.comfishersci.com |

| Melting Point | 106 - 108 °C | chemicalbook.comfishersci.com |

| Boiling Point | 110 °C / 3 mmHg | chemicalbook.comchemicalbook.com |

Synonyms for this compound

| Synonym | Source |

| 5-Chloro-2-pyridinecarbonitrile | spectrumchemical.comtcichemicals.com |

| 5-Chloropicolinonitrile | spectrumchemical.comtcichemicals.com |

| 6-Cyano-3-chloropyridine | chemicalbook.comcymitquimica.com |

| 3-Chloro-6-cyanopyridine | chemicalbook.comcymitquimica.com |

| 2-Pyridinecarbonitrile, 5-chloro- | chemicalbook.comcymitquimica.com |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

5-chloropyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClN2/c7-5-1-2-6(3-8)9-4-5/h1-2,4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTHODOKFSYPTKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90397072 | |

| Record name | 5-Chloro-2-cyanopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90397072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89809-64-3 | |

| Record name | 5-Chloro-2-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89809-64-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-2-cyanopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90397072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-CHLORO-2-CYANOPYRIDINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 5 Chloro 2 Cyanopyridine and Its Derivatives

Synthetic Routes and Mechanistic Investigations

The construction of the 5-Chloro-2-cyanopyridine scaffold can be approached through various synthetic strategies, primarily involving the modification of a pre-existing pyridine (B92270) ring or the de novo synthesis of the ring system.

Nucleophilic Substitution Reactions in Pyridine Chemistry

The pyridine ring is electron-deficient, which makes it more reactive toward nucleophilic substitution compared to benzene (B151609). pearson.com This inherent reactivity is central to the synthesis of many substituted pyridines. Nucleophilic substitution reactions on the pyridine ring typically occur at the α (2,6) and γ (4) positions, as the negative charge of the intermediate can be delocalized onto the electronegative nitrogen atom. quimicaorganica.orggcwgandhinagar.com These reactions generally proceed through an addition-elimination mechanism (SNAr). quimicaorganica.org The presence of a good leaving group, such as a halogen, at these positions is crucial for the reaction to proceed efficiently. quimicaorganica.org

The synthesis of this compound involves the introduction of both a chlorine atom and a nitrile group onto the pyridine ring. This can be achieved through several routes, including the chlorination of a cyanopyridine precursor or the cyanation of a chloropyridine precursor.

Chlorination of Cyanopyridines: A direct approach involves the selective chlorination of a cyanopyridine. For instance, the vapor-phase chlorination of 3-cyanopyridine (B1664610) with chlorine gas can be controlled to produce various chlorinated isomers. google.com Another method is the deoxychlorination of cyanopyridinone derivatives using reagents like phosphorus oxychloride (POCl₃) to yield the corresponding 2-chloro-cyanopyridine. nih.gov

Cyanation of Chloropyridines: Alternatively, a chloropyridine can be used as a starting material. The cyanation of 2-chloropyridines is a common method. This can be accomplished using various cyanide sources. A classic method involves the Rosenmund-von Braun reaction, using copper(I) cyanide (CuCN). Another approach involves the reaction of 2-chloropyridine-N-oxides with cyanide ions. thieme-connect.de Modern methods may employ reagents like trimethylsilyl (B98337) cyanide in the presence of a catalyst. For example, 4-nitro-pyridine-N-oxides can be reacted with ethyl chloroformate and trimethylsilyl cyanide to produce 4-chloro-2-cyanopyridines. researchgate.net Direct cyanation of pyridines after activation with nitric acid and trifluoroacetic anhydride (B1165640) using aqueous potassium cyanide has also been reported to produce 2-cyano derivatives. thieme-connect.de

The table below summarizes common reagents used in these transformations.

| Reaction Type | Reagent | Substrate Example | Product Type |

| Chlorination | Phosphorus oxychloride (POCl₃) | Cyanopyridinone | 2-Chloro-cyanopyridine nih.gov |

| Chlorination | Chlorine (Cl₂) | 3-Cyanopyridine | Chloro-cyanopyridine google.com |

| Cyanation | Potassium cyanide (KCN) / Benzoyl chloride | Furo[3,2-b]pyridine N-oxide | 5-Cyano-furo[3,2-b]pyridine zendy.io |

| Cyanation | Trimethylsilyl cyanide / Ethyl chloroformate | 4-Nitro-pyridine-N-oxide | 4-Chloro-2-cyanopyridine researchgate.net |

| Cyanation | Potassium cyanide (aq) / Nitric acid / TFAA | Pyridine | 2-Cyanopyridine (B140075) thieme-connect.de |

The formation of 2-chloro-cyanopyridine derivatives often proceeds through a well-established nucleophilic aromatic substitution (SNAr) pathway, which involves two main steps: addition and elimination.

In the cyanation of a 2-chloropyridine, a cyanide nucleophile attacks the C-2 position of the pyridine ring, which bears the chlorine atom (a good leaving group). This attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the ring and, importantly, onto the ring nitrogen, which stabilizes the complex. In the second step, the leaving group (chloride ion) is eliminated, and the aromaticity of the pyridine ring is restored, yielding the 2-cyanopyridine product.

The conversion of a cyanopyridinone to a 2-chloro-cyanopyridine via a reagent like phosphorus oxychloride (POCl₃) follows a different mechanism. nih.govacs.org The pyridinone first acts as a nucleophile, attacking the phosphorus center of POCl₃. This is followed by a series of steps leading to the replacement of the oxygen atom with a chlorine atom, ultimately resulting in the aromatization of the ring to form the 2-chloro-cyanopyridine derivative. nih.govacs.org The absence of OH or NH peaks in the NMR and IR spectra of the final product confirms the successful conversion and aromatization. nih.govacs.org

Cyclization Reactions in the Synthesis of Cyanopyridine Derivatives

An alternative to modifying an existing pyridine ring is to construct the ring from acyclic precursors in a process known as cyclization. This is a powerful strategy for synthesizing highly substituted pyridines. For instance, 2-amino-3-cyanopyridine (B104079) derivatives can be synthesized by the condensation of various starting materials. mdpi.com One such method involves the reaction of fluorinated 1,3-bielectrophiles with cyanothioacetamide. researchgate.net

A notable example is the Thorpe-Ziegler cyclization, which can be used to form thieno[2,3-b]pyridine (B153569) derivatives from fluorinated 3-cyanopyridine-2(1H)-thiones. researchgate.net Another approach involves the reaction of (arylhydrazono)methyl-4H-chromen-4-one, malononitrile, and primary amines, which can lead to fused cyanopyridine structures. nih.gov Furthermore, the reaction of 2-methyleneglutaronitrile (B75433) with a halogen followed by treatment with a Lewis acid can induce cyclization to form a dihydro-3-cyanopyridine intermediate, which can then be converted to 3-cyanopyridine. google.com

One-Pot Multicomponent Reactions for Cyanopyridine Scaffolds

One-pot multicomponent reactions (MCRs) have emerged as highly efficient and environmentally friendly methods for the synthesis of complex molecules like cyanopyridines from simple, readily available starting materials in a single synthetic operation. researchgate.net These reactions offer significant advantages, including reduced waste, shorter reaction times, and higher atom economy. nih.gov

The synthesis of 2-amino-3-cyanopyridine derivatives has been successfully achieved through MCRs. mdpi.comresearchgate.net A common strategy involves the condensation of an aldehyde, a ketone, malononitrile, and an ammonium (B1175870) salt. mdpi.comresearchgate.net For example, aromatic aldehydes, malononitrile, methyl ketones, and ammonium acetate (B1210297) can be reacted in the presence of a catalyst, such as nanostructured diphosphate (B83284) (Na₂CaP₂O₇) or magnesium oxide, to produce 2-amino-3-cyanopyridines in good to excellent yields. mdpi.comresearchgate.net Similarly, a four-component reaction of p-formylphenyl-4-toluenesulfonate, ethyl cyanoacetate, an acetophenone (B1666503) derivative, and ammonium acetate, often accelerated by microwave irradiation, provides a green and efficient route to novel 3-cyanopyridine derivatives. acs.org

The general mechanism for these MCRs often involves an initial Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of the enolate derived from the ketone. The resulting adduct then undergoes cyclization and aromatization, often through tautomerization and dehydrogenation, to yield the final cyanopyridine product. mdpi.com

Stereoselective and Regioselective Synthesis Approaches

Controlling the position of substituents on the pyridine ring (regioselectivity) is a critical challenge in synthetic chemistry. The synthesis of this compound specifically requires the precise placement of the chloro and cyano groups.

Regioselectivity in nucleophilic substitution is often dictated by the inherent electronic properties of the pyridine ring, with substitutions favoring the C-2 and C-4 positions. quimicaorganica.org However, the starting material's substitution pattern can direct incoming groups to other positions.

In radical reactions, such as the Minisci reaction, regioselectivity can be a challenge, sometimes leading to mixtures of isomers. nih.gov However, strategies have been developed to achieve high regioselectivity. For example, the use of a bulky N-based directing group can steer alkyl radicals preferentially to the C-4 position of the pyridine ring. nih.gov

For the synthesis of cyanopyridine derivatives, regioselective approaches are crucial. The three-component reaction of α,β-unsaturated aldehydes, amines, and enaminones has been shown to produce 1,4-dihydropyridines, with the regioselectivity being influenced by steric and electronic effects of the amine. acs.org Similarly, regioselective synthesis of dispiropyrrolidine derivatives has been achieved through one-pot four-component reactions. tandfonline.com In the context of fluorinated imidazo[1,2-a]pyridines, a regioselective synthesis has been described using a specific fluorinating reagent. researchgate.net The synthesis of pyridine and dihydropyridine (B1217469) derivatives can also be controlled through the regioselective and stereoselective addition of nucleophiles to N-activated pyridines. acs.org

Green Chemistry Principles in this compound Synthesis

The synthesis of this compound and its derivatives is increasingly guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. These principles encourage the development of sustainable methods that are safer, more efficient, and produce less waste. Key areas of focus include the use of environmentally friendly reagents and solvents, minimizing the use of protecting groups, employing catalytic and solvent-free methods, and maximizing atom economy in industrial applications.

Development of Environmentally Benign Synthetic Protocols

The development of environmentally benign synthetic protocols focuses on replacing hazardous reagents and minimizing waste. A significant advancement is the substitution of highly toxic cyanide sources, such as sodium cyanide (NaCN) and potassium cyanide (KCN), with safer alternatives. One such method employs potassium ferrocyanide (K₄[Fe(CN)₆]) as the cyano-group source. google.com This reagent is less toxic and reduces the operational hazards and post-treatment burden associated with highly toxic cyanides. google.com For instance, a ligand-free, palladium-catalyzed reaction using potassium ferrocyanide to prepare cyanopyridines from chloropyridines has been developed, offering a greener and gentler process. google.com

Another green approach involves redesigning the synthesis of precursors to avoid harsh conditions and wasteful byproducts. The traditional synthesis of 2-chloro-5-nitropyridine (B43025), a key intermediate, often involves nitration reactions that generate substantial acidic wastewater. google.com An improved, high-yield method starts from 2-halogenated acrylate (B77674) and nitromethane, proceeding through a 2-hydroxy-5-nitropyridine (B147068) intermediate. google.com This process is described as safe, green, and having high atom economy, circumventing the problematic nitration and diazotization steps. google.com

Furthermore, the choice of solvents and catalysts plays a crucial role. Protocols using recyclable solid acid catalysts like p-toluenesulphonic acid (p-TSA) in greener solvents such as ethanol (B145695) demonstrate operational simplicity and environmental benefits. mobt3ath.com Photocatalytic methods performed in water under visible light also represent a significant step towards environmentally benign synthesis.

Table 1: Comparison of Cyanide Sources in Cyanation Reactions

| Cyanide Source | Catalyst System | Key Advantages | Reference |

|---|---|---|---|

| Potassium Ferrocyanide (K₄[Fe(CN)₆]) | Ligand-free Palladium Acetate | Avoids highly toxic cyanides, reduces waste, simpler operation. | google.com |

| Copper(I) Cyanide (CuCN) | Sandmeyer Reaction | Standard, well-established method. | |

| Potassium Cyanide (KCN) | Photocatalytic (Ru(bpy)₃Cl₂) | Uses water as a solvent, driven by visible light. |

Minimization of Derivative Use and Protecting Group Strategies in Synthesis

Modern synthetic strategies aim to eliminate or simplify these steps. The development of ligand-free catalytic systems is a prime example of this principle. google.com Traditional palladium-catalyzed cross-coupling reactions often require expensive and complex phosphine (B1218219) ligands to stabilize the catalyst. A process that utilizes a ligand-free palladium catalyst not only simplifies the reaction setup but also avoids the use of these derivative ligands. google.com

Similarly, designing synthetic routes that offer high regioselectivity can obviate the need for protecting groups. The synthesis of 2-chloro-5-nitropyridine from 2-hydroxy-5-nitropyridine is highly selective due to the specific position of the hydroxyl group, which directs chlorination. google.com This avoids the poor selectivity seen in other methods, such as the nitration of 2-aminopyridine, which produces a mixture of isomers that must be separated. google.com By creating a more direct and selective pathway, the need for complex separation processes or protecting group strategies is minimized.

Solvent-Free and Catalytic Approaches for Enhanced Sustainability

To enhance sustainability, significant efforts have been made to develop solvent-free and highly efficient catalytic approaches. Solvents are a major contributor to chemical waste, and their elimination simplifies processing, reduces costs, and prevents the emission of volatile organic compounds (VOCs).

Mechanochemistry, where reactions are induced by mechanical force (e.g., ball-milling), is a prominent solvent-free technique. The cyanation of 2-chloro-5-iodopyridine (B1352245) has been achieved with an 82% yield by ball-milling with potassium cyanide and a copper catalyst, completely eliminating the need for a solvent. Other solvent-free methods involve performing reactions "neat," meaning in the absence of any solvent, often with a phase transfer catalyst to facilitate the reaction. google.com For instance, the preparation of 2-cyanopyridines can be performed without a solvent using a phase transfer catalyst at moderate temperatures (20-40°C). google.com

The use of recoverable and reusable catalysts is another cornerstone of sustainable synthesis. Nanomagnetic catalysts, such as Fe₃O₄-supported catalysts, have been employed in the synthesis of related pyridine derivatives under solvent-free conditions. sharif.eduresearchgate.net These catalysts can be easily separated from the reaction mixture using an external magnet and reused multiple times without a significant loss of activity, which is both economical and environmentally friendly. sharif.eduresearchgate.net

Table 2: Sustainable Synthetic Approaches for Cyanopyridines and Derivatives

| Method | Conditions | Key Sustainability Feature | Yield | Reference |

|---|---|---|---|---|

| Mechanochemical Cyanation | Ball-milling, CuI catalyst | Solvent-free | 82% | |

| Photocatalytic Cyanation | Visible light, Ru(bpy)₃Cl₂, H₂O | Use of water as solvent, light-driven | 78% | |

| Solvent-Free Cyanation | Neat, Phase Transfer Catalyst | No solvent, moderate temperature | High Yielding | google.com |

Atom Economy and Reaction Efficiency in Industrial Processes

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. primescholars.com Reactions with high atom economy are crucial for sustainable industrial processes as they maximize the conversion of raw materials into products and minimize waste generation. primescholars.com

In the context of this compound synthesis, improving atom economy involves designing reactions where most, if not all, atoms from the reactants are utilized in the product. Addition and cyclization reactions are inherently more atom-economical than substitution or elimination reactions, which generate byproducts. primescholars.com For example, a tandem reaction reported for the synthesis of 3-cyanopyridine derivatives boasts 100% atom economy, representing an ideal synthetic design. researchgate.net

Chemical Transformations and Reaction Pathways of 5 Chloro 2 Cyanopyridine

Nucleophilic Aromatic Substitution (SNAr) at the Pyridine (B92270) Ring

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying the pyridine ring in 5-Chloro-2-cyanopyridine. This reaction involves the attack of a nucleophile on the electron-deficient pyridine ring, leading to the displacement of a leaving group. The presence of the electron-withdrawing cyano group and the nitrogen atom in the ring activates the molecule towards nucleophilic attack. masterorganicchemistry.com

The chlorine atom at the 5-position of the pyridine ring is susceptible to displacement by various nucleophiles through an SNAr mechanism. The electron-withdrawing nature of both the adjacent nitrogen atom and the cyano group at position 2 enhances the electrophilicity of the carbon atom bonded to the chlorine, facilitating nucleophilic attack.

Common nucleophiles that can displace the chlorine atom include amines, alkoxides, and thiolates. These reactions are often carried out by heating the reactants, sometimes in the presence of a base to neutralize the HCl formed. youtube.com The general mechanism involves the formation of a negatively charged intermediate, known as a Meisenheimer complex, which then eliminates the chloride ion to restore aromaticity. masterorganicchemistry.com

The reactivity of halopyridines in SNAr reactions can be influenced by the position of the halogen and the nature of other substituents on the ring. youtube.com For instance, the presence of a strong electron-withdrawing group ortho or para to the leaving group generally accelerates the reaction by stabilizing the Meisenheimer intermediate. masterorganicchemistry.com

While the chlorine atom is the more common leaving group in SNAr reactions of this compound, the cyano group at the 2-position can also be displaced under certain conditions. The cyano group is generally a poorer leaving group than halides in SNAr reactions. However, its reactivity can be enhanced in specific contexts, such as in reactions of N-methylpyridinium ions. nih.gov

Studies on related 2-substituted pyridinium (B92312) ions have shown that the 2-cyano group can be more reactive than a 2-chloro group in nucleophilic substitution reactions with piperidine (B6355638) in methanol (B129727). nih.gov This increased reactivity is attributed to the strong electron-withdrawing nature of the cyano group, which facilitates the deprotonation step in the reaction mechanism. nih.gov It is important to note that these studies were conducted on pyridinium salts, which are more activated towards nucleophilic attack than the neutral pyridine.

In this compound, both the chlorine atom at position 5 and the cyano group at position 2 are potential sites for nucleophilic attack. However, the chlorine atom is generally the preferred site for substitution due to its better leaving group ability compared to the cyanide ion under typical SNAr conditions.

The selectivity of the reaction can be influenced by the reaction conditions and the nature of the nucleophile. For instance, hard nucleophiles may favor attack at one position, while soft nucleophiles may favor the other. However, in most documented reactions of similar chlorocyanopyridines, nucleophilic substitution occurs selectively at the carbon bearing the chlorine atom.

A study on the cyanation of chloropyridines to produce cyanopyridines highlights the utility of displacing a chlorine atom to introduce a cyano group. google.com This further supports the understanding that chlorine is a more labile leaving group than the cyano group in this class of compounds.

Reactions Involving the Nitrile Group

The nitrile (cyano) group of this compound is a versatile functional group that can undergo a variety of chemical transformations.

The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or a carboxylate salt, respectively. chemistrysteps.com This process typically occurs in two stages: the initial conversion of the nitrile to an amide, followed by the hydrolysis of the amide. chemistrysteps.com

Hydrolysis of this compound:

| Reaction | Product |

| Acid-catalyzed hydrolysis | 5-Chloropicolinic acid |

| Base-catalyzed hydrolysis | Salt of 5-Chloropicolinic acid |

Continuous processes for the hydrolysis of cyanopyridines have been developed to produce the corresponding amides or carboxylic acids in high yields. google.com These processes often involve reacting the cyanopyridine with water and a base under controlled temperature conditions. google.com The reaction can be directed towards the formation of either the amide (5-chloropicolinamide) or the carboxylic acid by adjusting the reaction parameters, such as the base-to-cyanopyridine ratio. google.com

The nitrile group can be reduced to a primary amine. A common and effective reducing agent for this transformation is lithium aluminum hydride (LiAlH₄). chemistrysteps.comlibretexts.org The reaction involves the nucleophilic addition of hydride ions to the carbon-nitrogen triple bond. libretexts.org

Reduction of this compound:

| Reagent | Product |

| LiAlH₄ followed by water workup | (5-Chloropyridin-2-yl)methanamine |

The mechanism proceeds through the formation of an intermediate imine anion, which is then further reduced to the amine. libretexts.org This reaction provides a direct route to aminomethylpyridines, which are valuable building blocks in medicinal chemistry and materials science.

Cycloaddition Reactions of the Cyano Group

The cyano group of this compound can participate in cycloaddition reactions, a class of chemical reactions in which two or more unsaturated molecules, or parts of the same molecule, combine to form a cyclic adduct. A notable example is the [3+2] cycloaddition, also known as a 1,3-dipolar cycloaddition, which is used to form five-membered heterocyclic rings.

Research has demonstrated the viability of [3+2] cycloaddition reactions between cyanopyridines and azides to form tetrazole derivatives. In one specific pathway, the reaction is promoted by a platinum(II) complex. The di(azido)platinum(II) compound, cis-[Pt(N₃)₂(PPh₃)₂], reacts with various cyanopyridines. chemicalbook.com This reaction leads to the formation of the corresponding bis(pyridyltetrazolato) complexes. chemicalbook.com The process is significantly accelerated by microwave irradiation, highlighting a modern synthetic approach to these structures. chemicalbook.com In this transformation, the nitrile group of the cyanopyridine acts as the dipolarophile, reacting with the azide (B81097) (the 1,3-dipole) to form the tetrazolyl ring. The resulting pyridyltetrazolato ligands can then be used to construct more complex heteronuclear coordination polymers. chemicalbook.com

Table 1: Example of a [3+2] Cycloaddition Reaction

| Reactant 1 | Reactant 2 | Product Type |

|---|

Derivatization and Functionalization Strategies

The presence of both a chloro and a cyano group provides this compound with multiple sites for chemical modification, making it a versatile precursor for a wide range of more complex molecules.

Formation of Heterocyclic Hybrids Incorporating this compound

A key strategy for derivatization involves the initial transformation of this compound into an intermediate that can then be used to build various heterocyclic systems. One such intermediate is 5-chloro-2-(cyanoacetamido)pyridine, which is synthesized from 2-amino-5-chloropyridine. This intermediate serves as a versatile building block for creating a variety of heterocyclic hybrids.

Through strategic reaction pathways, 5-chloro-2-(cyanoacetamido)pyridine can be used to synthesize several classes of heterocyclic compounds:

Chloropyridinyl-pyridone hybrids: These are formed through reactions that lead to the construction of a pyridone ring attached to the chloropyridine core.

Chloropyridinyl-pyrazole hybrids: These syntheses involve reactions with reagents like dimethylformamide-dimethylacetal (DMF-DMA) followed by treatment with hydrazine (B178648) hydrate, leading to the formation of a pyrazole (B372694) ring.

Chloropyridinyl-thiazole hybrids: The formation of a thiazole (B1198619) ring is achieved through reactions with sulfur-containing reagents.

Chloropyridinyl-thiophene hybrids: Thiophene rings can be constructed by reacting the intermediate with elemental sulfur under appropriate conditions.

These synthetic routes demonstrate the utility of this compound derivatives in generating complex molecules with fused or linked heterocyclic systems.

Table 2: Synthesis of Heterocyclic Hybrids from 5-Chloro-2-(cyanoacetamido)pyridine Derivatives

| Starting Material Derivative | Reagent(s) | Resulting Heterocyclic Hybrid |

|---|---|---|

| 5-Chloro-2-(cyanoacetamido)pyridine | Aromatic Aldehydes, Malononitrile | Pyridinyl-pyridone |

Synthesis of Boronic Acid Derivatives

Boronic acid derivatives of pyridines are valuable reagents in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. The synthesis of a boronic acid derivative from a halopyridine is a common and effective strategy.

For a compound like this compound, a plausible synthetic route to its boronic acid analog would involve the use of a dihalopyridine precursor, such as 2,5-dichloropyridine. The synthesis of 6-halopyridin-3-yl boronic acids and their esters has been successfully carried out using 2,5-dichloropyridine. sigmaaldrich.com A standard method for this transformation is a lithium-halogen exchange followed by quenching with a borate (B1201080) ester.

The general procedure involves dissolving the dihalopyridine in an anhydrous solvent like tetrahydrofuran (B95107) (THF) and cooling it to a low temperature (e.g., -78 °C). An organolithium reagent, such as n-butyllithium, is then added dropwise. This results in a selective metal-halogen exchange, typically at the more reactive halogen position. The resulting lithiated intermediate is then treated with a trialkyl borate, such as triisopropyl borate, to form a boronate ester. Finally, acidic workup hydrolyzes the ester to yield the desired pyridine boronic acid. This method allows for the regioselective introduction of a boronic acid group onto the pyridine ring, which can then be used for further synthetic elaborations.

Table 3: General Synthesis of Pyridine Boronic Acid from a Dihalopyridine

| Starting Material | Key Reagents | Intermediate | Final Product |

|---|

Transformations to Thio- and Oxy-Substituted Pyridines

The chlorine atom on the this compound ring is susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of both the ring nitrogen and the cyano group at the 2-position activates the chlorine atom at the 5-position towards attack by nucleophiles. This allows for the synthesis of various thio- and oxy-substituted pyridines.

Synthesis of Oxy-Substituted Pyridines: The reaction of this compound with oxygen-based nucleophiles, such as alkoxides or hydroxides, can yield the corresponding ether or hydroxypyridine derivatives. For instance, reacting this compound with sodium methoxide (B1231860) in methanol would lead to the substitution of the chlorine atom with a methoxy (B1213986) group, forming 5-methoxy-2-cyanopyridine. Similarly, reaction with sodium hydroxide (B78521) under appropriate conditions can lead to the formation of 5-hydroxy-2-cyanopyridine. These reactions typically require heating to proceed at a reasonable rate.

Synthesis of Thio-Substituted Pyridines: Analogously, sulfur-based nucleophiles can be used to introduce thio-substituents. The reaction of this compound with a thiol, in the presence of a base like potassium carbonate, can produce the corresponding thioether. nih.gov For example, using a simple thiol like ethanethiol (B150549) would yield 5-(ethylthio)-2-cyanopyridine. The direct introduction of a thiol group (-SH) can be achieved by reacting with a reagent like sodium hydrosulfide (B80085) (NaSH). This would result in the formation of 5-mercapto-2-cyanopyridine, which may exist in equilibrium with its tautomeric thione form. These SNAr reactions are a powerful tool for the functionalization of the this compound scaffold. nih.gov

Table 4: Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Oxygen Nucleophile | Sodium Methoxide (NaOMe) | 5-Methoxy-2-cyanopyridine |

Advanced Spectroscopic and Computational Characterization in Cyanopyridine Research

Spectroscopic Analysis for Structural Elucidation and Conformation

Spectroscopic techniques are indispensable tools for determining the molecular structure and conformation of 5-chloro-2-cyanopyridine. Each method provides unique insights into the molecule's atomic and electronic arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, NOESY, HMBC, HSQC)

NMR spectroscopy is a powerful method for probing the chemical environment of atomic nuclei. For this compound, ¹H and ¹³C NMR spectra are crucial for confirming the substitution pattern on the pyridine (B92270) ring.

¹H and ¹³C NMR: The proton NMR spectrum of this compound displays distinct signals for the three aromatic protons, with their chemical shifts and coupling constants providing information about their relative positions. chemicalbook.com Similarly, the ¹³C NMR spectrum shows characteristic peaks for the carbon atoms in the pyridine ring and the cyano group.

| ¹H NMR | ¹³C NMR |

| Signals in the aromatic region (δ 7.5–8.5 ppm) correspond to the pyridine protons. | The cyano group (CN) carbon appears in the range of δ 115–120 ppm. |

2D NMR Techniques (NOESY, HMBC, HSQC): Two-dimensional NMR techniques provide further detail about the connectivity and spatial relationships within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton and carbon signals that are directly bonded, confirming the C-H connections in the pyridine ring. researchgate.netcolumbia.edu Edited HSQC can further distinguish between CH and CH₂ groups. columbia.edu

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments identify protons that are close in space, providing insights into the molecule's conformation. researchgate.net

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Vibrational Modes

Vibrational spectroscopy, including both IR and Raman techniques, is used to identify the functional groups and analyze the vibrational modes of this compound.

IR Spectroscopy: The IR spectrum of this compound shows a characteristic sharp absorption band for the nitrile (C≡N) group, typically appearing around 2240 cm⁻¹. The presence of the pyridine ring is confirmed by various C-H and C-C stretching and bending vibrations. asianpubs.org

Raman Spectroscopy: Raman spectroscopy complements IR by providing information on non-polar bonds and symmetric vibrations. The C≡N stretch is also observable in the Raman spectrum. asianpubs.org Studies on related cyanopyridine derivatives have utilized Raman spectroscopy to assign vibrational modes, such as the C-CN in-plane bending mode. asianpubs.org

| Spectroscopic Data | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| IR | Nitrile (C≡N) stretch | ~2240 |

| IR/Raman | C-H stretching (aromatic) | 3000-3100 asianpubs.org |

| Raman | Ring breathing mode | ~992 asianpubs.org |

| Raman | C-CN in-plane bending | ~176 asianpubs.org |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of cyanopyridine derivatives typically exhibits absorption bands corresponding to π-π* transitions within the aromatic system. mdpi.com For instance, a study on a related cyanopyridine compound showed absorption bands at 200 nm, 276 nm, and 324 nm. csic.es The electronic transitions can be influenced by solvent effects and the nature of substituents on the pyridine ring. mdpi.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a crucial technique for determining the molecular weight and analyzing the fragmentation pattern of this compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition of the molecule with high accuracy. The mass spectrum will show a molecular ion peak corresponding to the mass of the molecule, and fragmentation peaks that provide structural information. For example, in related chloro-cyano pyridine compounds, the loss of functional groups can be observed in the fragmentation pattern. researchgate.net

Advanced Spectroscopic Techniques for Mechanistic Studies

Advanced spectroscopic techniques are employed to investigate the reaction mechanisms involving this compound. For instance, ³¹P NMR spectroscopy has been used to study the kinetics of oxidative addition reactions of chloropyridines with palladium complexes, which is a key step in many cross-coupling reactions. rsc.org Isotopic labeling, in conjunction with techniques like LC-MS, can be used to trace the pathways of atoms during a reaction.

Computational Chemistry for Predictive Modeling

Computational chemistry offers a powerful tool for predicting the properties and reactivity of molecules like this compound. Density Functional Theory (DFT) is a commonly used method for these predictions.

Predictive Modeling: DFT calculations can be used to optimize the molecular geometry and predict various spectroscopic properties, such as vibrational frequencies (IR and Raman) and NMR chemical shifts. researchgate.netresearchgate.net These theoretical predictions can be compared with experimental data to confirm structural assignments. scirp.org

Furthermore, computational models can predict electronic properties like the HOMO-LUMO gap, which relates to the molecule's electronic transitions and reactivity. Discrepancies between theoretical predictions and experimental results can often be resolved by accounting for solvent effects or using more advanced computational methods. For example, in the synthesis of dimethyl carbonate, the hydration activity of the cyano group in various substituted 2-cyanopyridines, including this compound, was correlated with the electronic charge on the carbon atom of the cyano group, as determined by computational analysis. rhhz.net

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) has become an indispensable tool for predicting the molecular geometry and understanding the electronic characteristics of cyanopyridine compounds. nsf.gov By employing methods like the B3LYP hybrid functional combined with basis sets such as 6-31G* or 6-311++G(d,p), researchers can accurately optimize the stable structures of these molecules in both gas and solution phases. scirp.orgnih.gov

For instance, DFT calculations performed on 2-chloro-4,6-dimethylpyridine-3-carbonitrile, a related cyanopyridine, using the B3LYP/6-31G* method, have been used to determine optimized geometrical parameters. scirp.org These theoretical values can then be compared with experimental data from techniques like X-ray diffraction to validate the computational model. scirp.org

A population analysis following DFT optimization can reveal the electronic charge distribution across the molecule. rhhz.net In a study comparing 2-cyanopyridine (B140075) and its 5-substituted derivatives (including this compound), DFT/B3LYP/DNP calculations showed that the electron-withdrawing nature of the halogen substituents (F, Cl, Br) affects the charge on the carbon atom of the cyano group. rhhz.net Specifically, the positive charge on the cyano carbon was found to be lower in the halogenated derivatives compared to the unsubstituted 2-cyanopyridine. rhhz.net This has direct implications for the molecule's reactivity, particularly in processes like hydration. rhhz.net

The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, are also readily calculated using DFT. The HOMO-LUMO energy gap is a key indicator of chemical stability and reactivity. For example, in 2-amino-5-chloropyridine, DFT calculations have shown that the HOMO is primarily localized on the amino group and adjacent ring carbons, while the LUMO is delocalized over the pyridine ring and influenced by the chlorine substituent. Similar analyses for this compound help in understanding its electrophilic and nucleophilic sites, guiding the prediction of its behavior in chemical reactions.

Table 1: Calculated Electronic Properties of 2-Cyanopyridine and its Derivatives rhhz.net

| Compound | Electronic Charge of Nitrogen in Ring | Electronic Charge of Carbon in Cyano Group |

|---|---|---|

| 2-cyanopyridine | Most Negative | 0.260 |

| 2-cyano-5-fluorpyridine | Less Negative | 0.260 |

| This compound | Less Negative | 0.241 |

| 5-bromo-2-cyanopyridine | Less Negative | 0.198 |

Time-Dependent DFT (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to investigate the electronic excited states of molecules. pku.edu.cnresearchgate.net This method is crucial for understanding and predicting the photophysical properties of cyanopyridines, such as their absorption and emission spectra. researchgate.net

TD-DFT calculations can determine the energies of electronic transitions, which correspond to the absorption of light at specific wavelengths (λmax). pku.edu.cn By analyzing the molecular orbitals involved in these transitions (e.g., π → π* or n → π*), researchers can gain a detailed understanding of the nature of the excited states. researchgate.net For instance, studies on cyanopyridine-based 1,3,4-oxadiazole (B1194373) derivatives have utilized TD-DFT to elucidate their electronic properties. nih.gov

In the context of this compound and related compounds, TD-DFT can predict how structural modifications will affect their color and fluorescence properties. This is particularly relevant in the development of materials for organic light-emitting diodes (OLEDs) or fluorescent probes for biological imaging. lookchem.comresearcher.life For example, TD-DFT calculations on iridium(III) complexes containing pyridylpyrazole ligands have been shown to be in good agreement with the observed electrochemical properties and blue phosphorescence of the complexes. lookchem.com

Quantum Chemical Calculations for Reaction Pathway Prediction and Mechanistic Insights

Quantum chemical calculations, particularly those based on DFT, are instrumental in predicting reaction pathways and elucidating reaction mechanisms involving cyanopyridines. nih.govchemicalbook.com These calculations can map the potential energy surface of a reaction, identifying transition states and intermediates, and thereby providing a detailed, step-by-step picture of how a reaction proceeds. researchgate.net

For example, in the context of cross-coupling reactions, which are vital for synthesizing complex molecules from cyanopyridine building blocks, quantum chemical calculations can help to understand the energetics of different reaction steps, such as oxidative addition. A study on the oxidative addition of various (hetero)aryl halides to a palladium complex used DFT to build a reactivity model, which included data for 2-chloro-5-cyanopyridine (B21959). rsc.org Such models can quantitatively predict reaction outcomes and guide the optimization of reaction conditions. rsc.org

Furthermore, these calculations can provide insights into the regioselectivity of reactions. For instance, in the functionalization of 4-cyanopyridines, mechanistic investigations combining experimental work with computational analysis can explain why a particular position on the pyridine ring (e.g., C2 or C4) is preferentially modified. rsc.org

Molecular Modeling and Docking Simulations for Ligand-Target Interactions

Molecular modeling and docking simulations are essential computational techniques for studying the interactions between a small molecule (ligand), such as a this compound derivative, and a biological target, typically a protein or enzyme. scirp.org These methods are central to the field of drug discovery and design, as they can predict the binding affinity and orientation of a potential drug molecule within the active site of its target. mdpi.commdpi.com

The process usually begins with the three-dimensional structures of both the ligand and the target protein, which can be obtained from experimental methods like X-ray crystallography or predicted using homology modeling. Docking algorithms then explore the possible binding modes of the ligand in the protein's binding pocket, scoring them based on various energy functions.

For example, cyanopyridine scaffolds have been identified as novel inhibitors of indoleamine-2,3-dioxygenase 1 (IDO1), an important cancer immunotherapy target. semanticscholar.org Virtual screening and molecular docking studies were used to identify potent inhibitors, and the predicted binding modes provided a starting point for the design of more effective derivatives. semanticscholar.org Similarly, docking studies on cyanopyridine-based compounds have been used to investigate their potential as Pim-1 kinase inhibitors and EGFR inhibitors, revealing key interactions like hydrogen bonding and hydrophobic interactions that stabilize the ligand-protein complex. nih.govacs.org These insights are invaluable for structure-activity relationship (SAR) studies and for the rational design of new, more potent and selective inhibitors.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 2-amino-5-chloropyridine |

| 2-chloro-4,6-dimethylpyridine-3-carbonitrile |

| 2-cyano-5-bromopyridine |

| 2-cyano-5-fluorpyridine |

| 2-cyanopyridine |

| 4-cyanopyridines |

| This compound |

| Indoleamine-2,3-dioxygenase 1 (IDO1) |

| Pim-1 kinase |

| EGFR |

Applications of 5 Chloro 2 Cyanopyridine in Medicinal Chemistry and Agrochemical Research

Pharmaceutical Applications as a Synthetic Intermediate

5-Chloro-2-cyanopyridine serves as a crucial intermediate in the synthesis of various pharmaceutical agents. chemimpex.comchemimpex.com The presence of the chloro and cyano groups enhances its reactivity, allowing it to be a foundational component in the creation of complex molecular architectures with therapeutic potential. chemimpex.comchemimpex.com

Design and Synthesis of Novel Drug Candidates

The reactivity of this compound makes it an ideal starting material for the design and synthesis of new drug candidates. chemimpex.com Medicinal chemists utilize this compound to construct novel molecular scaffolds intended to interact with specific biological targets. Its versatility is demonstrated in its use for creating compounds aimed at treating a variety of conditions, including inflammation and cancer. chemimpex.comchemimpex.com

Development of Antimicrobial Agents

Derivatives synthesized from chlorocyanopyridine scaffolds have shown significant antimicrobial properties. chemimpex.com Research has demonstrated that these compounds can inhibit the growth of various bacterial and fungal strains. For instance, certain heterocyclic hybrids derived from 5-chloro-2-(cyanoacetamido)pyridines have been evaluated for their antibacterial activity. One such derivative, 3-Amino-N-(3,5-dichloropyridin-2-yl)-1H-pyrazole-4-carboxamide, exhibited potent action against Escherichia coli and showed 100% inhibition against Staphylococcus aureus when compared to the standard drug ampicillin. researchgate.net This highlights the potential of the this compound framework in developing new agents to combat microbial infections. chemimpex.comresearchgate.net

Exploration in Anticancer Research

The cyanopyridine scaffold, particularly derivatives of this compound, has garnered considerable attention in the field of oncology for its potential in creating new anticancer agents. chemimpex.comnih.gov These compounds serve as a structural basis for molecules that can target specific pathways and proteins involved in tumor growth and survival. nih.govacs.org

Pim-1 kinase is a serine/threonine kinase that is overexpressed in many types of cancer, including prostate, breast, and colon cancers, making it an attractive therapeutic target. nih.gov Inhibition of Pim-1 can lead to cell cycle arrest and apoptosis in cancer cells. nih.gov Studies have shown that 3-cyanopyridine-based compounds are effective inhibitors of Pim-1 kinase. nih.govacs.org Researchers have successfully designed and synthesized cyanopyridine derivatives as potent Pim-1 inhibitors. nih.govresearchgate.net A key synthetic strategy involves the conversion of a cyanopyridone to a 2-chloro-cyanopyridine derivative, a modification that can enhance the compound's inhibitory activity against the Pim-1 enzyme. nih.govacs.org

Survivin is a protein in the inhibitor of apoptosis (IAP) family that is highly expressed in most human tumors but not in healthy adult tissues. nih.govekb.eg It plays a crucial role in preventing apoptosis (programmed cell death) in cancer cells. Consequently, modulating survivin function is a promising strategy for cancer therapy. researchgate.net Research has indicated that 3-cyanopyridine (B1664610) derivatives can act as survivin modulators. Specifically, cyanopyridine derivatives with increased lipophilicity have been shown to inhibit survivin, leading to the induction of apoptosis in cancer cells. nih.govacs.org

Derivatives based on the this compound scaffold have demonstrated significant cytotoxic (cell-killing) activity against a range of human tumor cell lines in laboratory studies. The effectiveness is often measured by the IC50 value, which represents the concentration of a compound required to inhibit the growth of 50% of the cancer cells.

Research findings have highlighted the potency of various cyanopyridine derivatives:

HepG-2 (Hepatocellular Carcinoma): Several 2-chloro-cyanopyridine derivatives have shown potent activity. For example, compound 4d exhibited an IC50 value of 6.95 ± 0.34 μM, while compound 4c had an IC50 of 8.02 ± 0.38 μM. nih.govacs.org Another pyridine (B92270) derivative demonstrated an IC50 value of 4.5 ± 0.3 µM against this cell line. researchgate.net

HCT-116 (Colorectal Carcinoma): Against this cell line, compound 4c showed an IC50 of 7.15 ± 0.35 μM, and compound 4d had an IC50 of 8.35 ± 0.42 μM. nih.govacs.org

MCF-7 (Breast Adenocarcinoma): A variety of cyanopyridine derivatives have proven effective against MCF-7 cells. A cyanopyridine-oxadiazole derivative (4e ) displayed a potent IC50 of 8.352 µM. nih.gov Other derivatives, such as 4d and 3d , showed IC50 values of 8.50 ± 0.42 μM and 4.55 ± 0.88 μM, respectively. nih.govacs.orgrsc.org

PC-3 (Prostate Carcinoma): Derivatives of 2-chloro-cyanopyridine have shown strong activity, with compound 4c recording an IC50 of 13.64 ± 0.67 μM and compound 4d an IC50 of 14.08 ± 0.70 μM. nih.govacs.org Some derivatives have demonstrated cytotoxicity comparable to or better than the standard chemotherapy drug 5-fluorouracil.

MDA-MB-231 (Breast Cancer): A cycloheptapyridine-3-carbonitrile derivative (3d ) was found to have a remarkable IC50 value of 9.87 ± 0.89 μM against this aggressive breast cancer cell line. rsc.org

The table below summarizes the cytotoxic activities (IC50 values) of selected cyanopyridine derivatives against various human tumor cell lines as reported in scientific literature.

| Cell Line | Cancer Type | Derivative Compound | IC50 (µM) | Reference |

|---|---|---|---|---|

| HepG-2 | Hepatocellular Carcinoma | Compound 4d | 6.95 ± 0.34 | nih.govacs.org |

| Compound 4c | 8.02 ± 0.38 | nih.govacs.org | ||

| Pyridine Derivative 1 | 4.5 ± 0.3 | researchgate.net | ||

| HCT-116 | Colorectal Carcinoma | Compound 4c | 7.15 ± 0.35 | nih.govacs.org |

| Compound 4d | 8.35 ± 0.42 | nih.govacs.org | ||

| MCF-7 | Breast Adenocarcinoma | Derivative 3d | 4.55 ± 0.88 | rsc.org |

| Derivative 4e | 8.352 | nih.gov | ||

| Compound 4d | 8.50 ± 0.42 | nih.govacs.org | ||

| Compound 4c | 15.74 ± 0.78 | nih.govacs.org | ||

| PC-3 | Prostate Carcinoma | Compound 4c | 13.64 ± 0.67 | nih.govacs.org |

| Compound 4d | 14.08 ± 0.70 | nih.govacs.org | ||

| MDA-MB-231 | Breast Cancer | Derivative 3d | 9.87 ± 0.89 | rsc.org |

Agrochemical Applications

The cyanopyridine structure is integral to many modern agrochemicals. While the isomer 2-chloro-5-cyanopyridine (B21959) is a well-known intermediate for major commercial neonicotinoid insecticides, this compound and its derivatives are prominent in the research and development of new active ingredients for crop protection.

While its isomer, 2-chloro-5-cyanopyridine, is a crucial intermediate for established neonicotinoid insecticides like acetamiprid (B1664982) and imidacloprid, this compound's role is more centered on the creation of next-generation agrochemicals. nih.govresearchgate.net The hydrolysis of this compound leads to 5-chloropyridine-2-carboxylic acid, which serves as a building block for agrochemicals, particularly herbicides and pesticides.

For instance, derivatives of 5-chloropyridine-2-carboxylic acid that incorporate sulfur-containing groups have been reported to yield potent agrochemical agents. These compounds are designed to target specific pests, aiming to enhance efficacy while minimizing environmental impact. Similarly, other chlorinated pyridines, such as tetrachloro-2-cyanopyridine, are used as intermediates in the synthesis of established herbicides like Clopyralid and Fluroxypyr. google.compatsnap.com

Research into new agrochemicals frequently utilizes the this compound backbone to develop novel insecticides and other crop protection agents. These new candidates often aim to provide alternative modes of action or improved activity profiles compared to existing products.

One significant area of development is the synthesis of novel cyanopyridine-thiolate derivatives. A study focused on the creation of piperidinium (B107235) and morpholinium 3-cyanopyridine-2-thiolates demonstrated promising insecticidal activity. The toxicity of these novel compounds was evaluated against the cowpea aphid (Aphis craccivora), a common agricultural pest. The results were compared against the commercial neonicotinoid insecticide, acetamiprid.

Table 2: Insecticidal Activity of Novel Cyanopyridine-Thiolate Derivatives vs. Acetamiprid

| Compound Type | Target Pest | Activity Comparison (48h) |

|---|---|---|

| Piperidinium cyanopyridinethiolates | Cowpea Aphid (Aphis craccivora) | Approx. 1.5-fold higher than Acetamiprid |

| Morpholinium cyanopyridinethiolates | Cowpea Aphid (Aphis craccivora) | Approx. 1.5-fold higher than Acetamiprid |

Data represents findings from a specific research study on novel insecticide candidates. researchgate.net

The bioassay results indicated that several of the new synthesized compounds exhibited insecticidal activities approximately 1.5 times higher than that of acetamiprid after 48 hours of treatment. researchgate.net This line of research underscores the potential of this compound derivatives to yield new and effective agrochemical candidates for integrated pest management programs.

Mechanistic and Structure Activity Relationship Sar Studies of 5 Chloro 2 Cyanopyridine Derivatives

Elucidation of Biological Mechanisms of Action

Understanding how 5-chloro-2-cyanopyridine derivatives exert their biological effects involves detailed investigation into their interactions with specific molecular targets, including enzymes and receptors, and their subsequent influence on cellular pathways.

A primary mechanism of action for many this compound derivatives is the inhibition of key enzymes, particularly protein kinases, which are often dysregulated in diseases like cancer.

Research has demonstrated that 3-cyanopyridine (B1664610) derivatives can interact with various biological targets, including the Pim-1 kinase enzyme. acs.org A study focusing on 2-chloro-3-cyanopyridine (B134404) derivatives identified several compounds with potent Pim-1 kinase inhibitory activity. acs.org For instance, derivatives with specific substitutions showed significant inhibition, with IC₅₀ values in the sub-micromolar range, indicating a strong inhibitory effect. acs.org Compound 4d (from the study) emerged as a particularly potent inhibitor, with an IC₅₀ value of 0.46 µM, surpassing that of the reference inhibitor quercetagetin. acs.org

Other studies have shown that derivatives of the closely related ethyl 5-chloro-3-cyanopyridine-2-carboxylate can inhibit mutant forms of epidermal growth factor receptor (EGFR) and BRAF V600E, two enzymes commonly mutated in various cancers. Similarly, a series of 5-chloro-indole-2-carboxylate derivatives demonstrated potent inhibition of the EGFRT790M mutant and BRAFV600E. mdpi.com The m-piperidinyl derivative 3e (from the study) was found to be a highly effective EGFR inhibitor with an IC₅₀ of 68 nM. mdpi.com

Furthermore, cyanopyridine derivatives have been evaluated against other enzyme classes. A new class of cyanopyridine derivatives incorporating a phenylurea unit showed inhibitory activity against metabolic enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and α-glycosidase (α-Gly). researchgate.net

The following table summarizes the enzyme inhibitory activities of selected cyanopyridine derivatives.

| Compound Series/Derivative | Target Enzyme | Inhibitory Concentration | Source |

| 2-Chloro-3-cyanopyridine 4b | Pim-1 Kinase | IC₅₀ = 0.63 µM | acs.org |

| 2-Chloro-3-cyanopyridine 4c | Pim-1 Kinase | IC₅₀ = 0.61 µM | acs.org |

| 2-Chloro-3-cyanopyridine 4d | Pim-1 Kinase | IC₅₀ = 0.46 µM | acs.org |

| Cyanopyridone 5e | VEGFR-2 | IC₅₀ = 0.124 µM | nih.gov |

| Cyanopyridone 5e | HER-2 | IC₅₀ = 0.077 µM | nih.gov |

| 5-Chloro-indole-2-carboxylate 3e | EGFR | IC₅₀ = 68 nM | mdpi.com |

| Phenylurea-cyanopyridine 11d | Acetylcholinesterase (AChE) | Ki = 40.73 µM | researchgate.net |

| Phenylurea-cyanopyridine 11d | Butyrylcholinesterase (BChE) | Ki = 29.17 µM | researchgate.net |

| Phenylurea-cyanopyridine 11a | α-Glycosidase (α-Gly) | Ki = 3.66 µM | researchgate.net |

In addition to enzyme inhibition, this compound derivatives can modulate the function of cellular receptors. Patent literature describes a series of pyridine-2-derivatives, including compounds with a 5'-chloro-bipyridin-2'-yl core, that act as modulators of the Smoothened (SMO) receptor. google.com The SMO receptor is a critical component of the Hedgehog signaling pathway, which plays a vital role in embryonic development and tumorigenesis. These compounds are designed to interact with and alter the activity of this receptor, representing a potential therapeutic strategy for cancers driven by aberrant Hedgehog signaling. google.com

The biological effects of this compound derivatives are the result of their modulation of complex biochemical pathways. The inhibition of enzymes like EGFR and BRAF directly impacts key signaling pathways crucial for cancer cell proliferation and survival. mdpi.com Studies have highlighted that the antiproliferative effects of these compounds are linked to the modulation of these kinase signaling cascades.

Furthermore, research on related chloropyridine structures indicates an ability to influence inflammatory responses through the inhibition of NF-κB signaling pathways and to induce apoptosis (programmed cell death) in cancer cells. The cytotoxic effects observed in various cancer cell lines, such as HepG-2, MCF-7, and HCT-116, are a downstream consequence of these pathway interactions. acs.org

Structure-Activity Relationship (SAR) Analysis

SAR studies are fundamental to medicinal chemistry, as they correlate specific structural features of a molecule with its biological activity. For this compound derivatives, these analyses have provided key insights for designing more potent and selective compounds.

The biological activity of the this compound scaffold can be significantly tuned by modifying its substituents.

Aromatization of the Pyridine (B92270) Ring: A study comparing 3-cyanopyridinones with their corresponding 2-chloro-3-cyanopyridine derivatives found that aromatization of the ring by converting a 2-hydroxyl group (in its keto form) to a 2-chloro group generally increased cytotoxicity against cancer cell lines and enhanced Pim-1 kinase inhibition. acs.org This suggests the planar, electron-withdrawing nature of the aromatized chloropyridine system is beneficial for activity. acs.org

Substituents on Appended Rings: Many active derivatives feature a phenyl ring attached to the core structure. The nature and position of substituents on this phenyl ring are critical.

A series of 2-chloro-3-cyanopyridines bearing different substituted phenyl groups at the 4-position showed that a 4-chlorophenyl group (4c ) and a 4-methoxyphenyl (B3050149) group (4d ) conferred potent Pim-1 inhibition and broad-spectrum cytotoxicity. acs.org

In a study of (+)-nopinone-based 2-amino-3-cyanopyridines, derivatives with a bromine or chlorine atom at the meta- or para-position of an attached benzene (B151609) ring showed promising anticancer activity. hep.com.cn

For cyanopyridine-based 1,3,4-oxadiazole (B1194373) derivatives, a nitro group at the meta-position of a terminal phenyl ring resulted in potent activity against the MCF-7 breast cancer cell line, whereas other substitutions were less effective. nih.gov

In a series of 5-chloro-indole-2-carboxylates, modifying an amine substituent revealed that an m-piperidinyl group (3e ) produced the most potent EGFR inhibitory activity. mdpi.com

The following table presents cytotoxicity data for a series of 2-chloro-3-cyanopyridine derivatives, illustrating the impact of substituent modification.

| Compound | R (Substituent on Phenyl Ring) | Cell Line | IC₅₀ (µM) | Source |

| 4a | H | HepG-2 | >50 | acs.org |

| 4b | 4-F | HepG-2 | 11.23 | acs.org |

| 4c | 4-Cl | HepG-2 | 8.02 | acs.org |

| 4d | 4-OCH₃ | HepG-2 | 6.95 | acs.org |

| 4e | 2,4-di-Cl | HepG-2 | 15.61 | acs.org |

Future Directions and Emerging Research Avenues

Exploration in Materials Science

5-Chloro-2-cyanopyridine is a valuable compound in the field of materials science, particularly for creating sophisticated polymers and coatings. chemimpex.com Its unique chemical properties allow for the development of advanced materials. chemimpex.comchemimpex.com The adaptability of this compound to various chemical changes enables the tailoring of materials to meet specific performance needs. chemimpex.com

Derivatives of cyanopyridine, such as those based on this compound, are being investigated for their electronic properties, which makes them suitable for applications like organic photovoltaics. The incorporation of such compounds can enhance the performance of these materials.

Recent research has also focused on the enzymatic synthesis of bio-based polyesters using pyridine (B92270) derivatives. For example, polyesters synthesized from 2,4-pyridinedicarboxylic acid, a related pyridine derivative, have shown promising molecular weights, suggesting potential as alternatives to petroleum-based plastics. d-nb.info The structural similarity of pyridinedicarboxylic acids to terephthalic acid suggests they could impart rigidity to polymers while introducing unique functionalities due to the pyridine ring. d-nb.info

Catalytic Applications Beyond Synthesis

While this compound is a key building block in synthesis, its derivatives and related pyridine compounds are also finding applications in catalysis. Pyridine-based ligands are known to form stable complexes with transition metals, which are instrumental in various catalytic processes.

For instance, 2-cyanopyridine (B140075) derivatives have been studied for their role in reactions like the Suzuki-Miyaura cross-coupling, a fundamental carbon-carbon bond-forming reaction. The electronic properties of the pyridine ring, influenced by substituents like the chloro and cyano groups, can modulate the activity and selectivity of the catalyst.

Furthermore, pyridine N-oxides, which can be derived from pyridines, are emerging as effective hydrogen atom transfer (HAT) agents in photoredox catalysis. This allows for the functionalization of C-H bonds, a challenging but highly desirable transformation in organic synthesis. acs.org The efficiency of these catalysts can be fine-tuned by altering the substituents on the pyridine ring. acs.org

In a different vein, 2-cyanopyridine has been employed as a dehydrating agent in the synthesis of dimethyl carbonate (DMC) from methanol (B129727) and carbon dioxide, a green chemistry process. researchgate.net Studies have shown that among various substituted 2-cyanopyridines, the electronic properties of the substituent significantly impact the efficiency of the dehydration process, with this compound being one of the derivatives investigated. researchgate.net

Advanced Methodologies for High-Throughput Screening and Discovery

The search for novel applications of pyridine derivatives, including those related to this compound, is being accelerated by high-throughput screening (HTS) methodologies. HTS allows for the rapid testing of large numbers of compounds for a specific activity, significantly speeding up the discovery process. nih.gov

For example, HTS has been used to identify new antibacterial agents from libraries of pyridine derivatives. nih.govresearchgate.net In one such screening, a series of 5-oxo-4H-pyrrolo[3,2-b]pyridine derivatives were identified as potent antibacterial agents. nih.gov Another study used a unique double-reporter system in their HTS platform to not only identify active compounds but also to gain insights into their mechanism of action. researchgate.net

Computational HTS workflows are also becoming increasingly powerful. A novel workflow for ligand discovery in catalysis has been developed using the Cambridge Structural Database to screen over 32,000 potential ligands for the Ullmann–Goldberg reaction, demonstrating the power of combining large databases with computational chemistry. rsc.org

Integration of Artificial Intelligence and Machine Learning in Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the way chemical research is conducted, and the study of pyridine derivatives is no exception. These computational tools are being used to design new molecules with desired properties and to predict their chemical behavior, accelerating the pace of discovery. scielo.brmdpi.comasiaresearchnews.com

Key Applications of AI and ML in Pyridine Research:

| Application Area | Description | Research Focus |

| Quantitative Structure-Activity Relationship (QSAR) | Developing models that correlate the chemical structure of compounds with their biological activity or physical properties. scielo.brscielo.br | Predicting the anti-melanoma activity of imidazo[1,2-a]pyridine (B132010) derivatives. scielo.br |

| Predictive Modeling | Using algorithms to forecast properties such as basicity, toxicity, or performance in specific applications. nih.govresearchgate.net | Predicting the basicities of 125 pyridine derivatives in the gas phase and in water. nih.gov |

| De Novo Molecular Design | Generating novel molecular structures with optimized properties using generative AI models. asiaresearchnews.comacs.org | Designing novel, non-toxic DYRK1A inhibitors based on a pyrazolyl-1H-pyrrolo[2,3-b]pyridine scaffold. acs.org |

| Reaction Pathway Prediction | Suggesting synthetic routes for newly designed molecules from commercially available starting materials. asiaresearchnews.com | Developing machine learning systems that simultaneously design molecules and their synthetic pathways. asiaresearchnews.com |

Machine learning models, such as random forests and support vector machines, have been successfully applied to predict the nematic transition temperatures of pyridine-containing liquid crystalline compounds. tandfonline.com In another study, AI algorithms were used to build a QSAR model for a series of imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine (B1224502) derivatives, leading to the design of new analogues with favorable predicted anti-melanoma activity. scielo.brscielo.br

Biocatalysis and Biotransformation Approaches

Biocatalysis, the use of enzymes and whole microbial cells to perform chemical transformations, offers a green and highly selective alternative to traditional chemical synthesis. Research into the biocatalysis and biotransformation of cyanopyridines is an active and promising area.

Nitrilase enzymes, in particular, have been a focus of research for the conversion of cyanopyridines into valuable nicotinic acid and its derivatives. mdpi.comresearcher.life For example, the biotransformation of 3-cyanopyridine (B1664610) to nicotinic acid has been achieved using the whole-cell nitrilase of Gordonia terrae. researcher.life Through mutagenesis, the catalytic efficiency of this enzyme was significantly improved. researcher.life

The use of immobilized enzymes in continuous flow reactors represents a significant advancement for industrial-scale biotransformations. semanticscholar.org For instance, the continuous production of nicotinamide (B372718) from 3-cyanopyridine has been successfully implemented using an immobilized biocatalyst. semanticscholar.org Another example is the hydrolysis of 4-cyanopyridine (B195900) to isonicotinic acid in a cascade of two packed-bed reactors containing a nitrilase and an amidase. beilstein-journals.orgrsc.org

Furthermore, chemo-enzymatic approaches are being developed to synthesize complex chiral molecules. A recent study demonstrated a general method for the asymmetric dearomatization of activated pyridines to produce substituted piperidines with high stereoselectivity, combining chemical synthesis with a one-pot amine oxidase/ene imine reductase cascade. acs.org

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.